![molecular formula C9H9Cl2NO2 B068236 Methyl 2-amino-2-(3,4-dichlorophenyl)acetate CAS No. 185110-25-2](/img/structure/B68236.png)
Methyl 2-amino-2-(3,4-dichlorophenyl)acetate
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Overview
Description
Methyl 2-amino-2-(3,4-dichlorophenyl)acetate is a compound that belongs to the category of organic chemicals, characterized by the presence of both amino and acetate groups attached to a phenyl ring that carries two chlorine substituents. This compound is of interest in various chemical and pharmaceutical research areas due to its unique structural features and potential for further chemical modifications.
Synthesis Analysis
The synthesis of compounds closely related to methyl 2-amino-2-(3,4-dichlorophenyl)acetate involves reactions such as the optimized synthesis of methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, which is achieved by reacting alpha-amino(2-chlorophenyl)acetic acid with a methanol solution of thionyl chloride under specific conditions, resulting in high yields (Wang Guo-hua, 2008).
Molecular Structure Analysis
The molecular structure and characteristics of similar compounds have been explored through techniques such as FT-IR spectrometry, demonstrating the importance of structural characterization in understanding the properties and potential applications of these chemicals (Wang Guo-hua, 2008).
Chemical Reactions and Properties
The chemical reactions and properties of related compounds, such as various organotin(IV) complexes, highlight the versatility and reactivity of these chemicals. These studies contribute to a broader understanding of how such compounds can be used in further synthetic applications (T. Baul et al., 2002).
Physical Properties Analysis
Investigations into the physical properties, including the synthesis and structural characterization of derivatives, provide insights into how the physical characteristics of these compounds can influence their chemical behavior and stability (A. Dobrydnev et al., 2018).
Scientific Research Applications
Environmental Impact and Wastewater Treatment
Wastewater Treatment in the Pesticide Industry : The pesticide production industry, which uses compounds similar to Methyl 2-amino-2-(3,4-dichlorophenyl)acetate, generates high-strength wastewater containing toxic pollutants. Biological processes and granular activated carbon are widely used for treating such wastewater, showing 80-90% removal efficiency for a variety of compounds. These findings underscore the significance of adopting efficient treatment processes to mitigate the environmental impact of toxic pollutants (Goodwin et al., 2018).
Pharmacological Synthesis and Applications
Synthesis of Antithrombotic Drugs : Methyl 2-amino-2-(3,4-dichlorophenyl)acetate is structurally related to compounds used in synthesizing antithrombotic drugs such as (S)-clopidogrel. The review by Saeed et al. (2017) provides an overview of synthetic methodologies for (S)-clopidogrel, an antiplatelet drug, highlighting the need for efficient synthesis methods due to its high demand (Saeed et al., 2017).
Herbicide Research and Ecotoxicology
Herbicide Toxicity and Environmental Concerns : Research on 2,4-dichlorophenoxyacetic acid (2,4-D), a compound with similarities to Methyl 2-amino-2-(3,4-dichlorophenyl)acetate, indicates widespread environmental distribution and potential toxic effects on non-target organisms. Studies call for further investigation into the environmental fate, accumulation, and impact of low-level exposures to such compounds, emphasizing the need for updated regulations and protective measures (Islam et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with the epidermal growth factor receptor (egfr) and histone deacetylase (hdac) .
Mode of Action
Compounds with similar structures have been shown to inhibit egfr and hdac . Inhibition of these targets can lead to a variety of cellular changes, including altered gene expression and cell cycle progression .
Biochemical Pathways
EGFR inhibition can affect cell proliferation and survival pathways, while HDAC inhibition can alter gene expression and cell differentiation .
Pharmacokinetics
Similar compounds are primarily metabolized in the liver and excreted via the kidneys .
Result of Action
Similar compounds have been shown to inhibit cell proliferation and alter gene expression .
Action Environment
Similar compounds are typically stored in an inert atmosphere at 2-8°c to maintain stability .
properties
IUPAC Name |
methyl 2-amino-2-(3,4-dichlorophenyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c1-14-9(13)8(12)5-2-3-6(10)7(11)4-5/h2-4,8H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSNQOTUSKXUBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=C(C=C1)Cl)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-2-(3,4-dichlorophenyl)acetate |
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